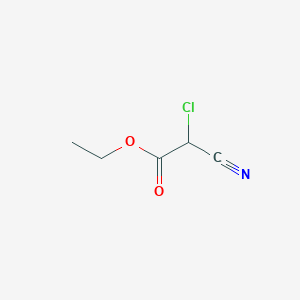
1-((Methylsulfonyl)methyl)-2-nitrobenzene
Übersicht
Beschreibung
1-((Methylsulfonyl)methyl)-2-nitrobenzene is an organic compound that features a nitro group attached to a benzene ring, along with a methylsulfonylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the nitration of toluene to form 2-nitrotoluene, which is then subjected to sulfonylation using methylsulfonyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-((Methylsulfonyl)methyl)-2-nitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The methylsulfonylmethyl group can be oxidized to form sulfone derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: 1-((Methylsulfonyl)methyl)-2-aminobenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Sulfone derivatives.
Wissenschaftliche Forschungsanwendungen
1-((Methylsulfonyl)methyl)-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-((Methylsulfonyl)methyl)-2-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the methylsulfonylmethyl group can engage in nucleophilic and electrophilic interactions. These interactions can modulate various biological pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-((Ethylsulfonyl)methyl)-2-nitrobenzene: Similar structure but with an ethyl group instead of a methyl group.
1-((Methylsulfonyl)methyl)-4-nitrobenzene: Similar structure but with the nitro group in the para position.
Uniqueness
1-((Methylsulfonyl)methyl)-2-nitrobenzene is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This positioning can result in distinct chemical and biological properties compared to its analogs .
Eigenschaften
Molekularformel |
C8H9NO4S |
|---|---|
Molekulargewicht |
215.23 g/mol |
IUPAC-Name |
1-(methylsulfonylmethyl)-2-nitrobenzene |
InChI |
InChI=1S/C8H9NO4S/c1-14(12,13)6-7-4-2-3-5-8(7)9(10)11/h2-5H,6H2,1H3 |
InChI-Schlüssel |
CIMNAVHKTGMMQA-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)CC1=CC=CC=C1[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B8763403.png)

![N-[4-(ethylsulfamoyl)phenyl]acetamide](/img/structure/B8763418.png)



![1-[2-AMINO-4-(TRIFLUOROMETHYL)PHENYL]-2-PYRROLIDINONE](/img/structure/B8763447.png)






